Propiverine N-oxide is a significant metabolite of propiverine, a widely used antimuscarinic agent primarily indicated for the treatment of overactive bladder syndrome. This compound exhibits both antimuscarinic and calcium-modulating properties, contributing to its efficacy in alleviating bladder muscle spasms and urinary urgency. Propiverine N-oxide is recognized for its role in pharmacology as it helps to understand the pharmacokinetics and pharmacodynamics of propiverine and its metabolites, making it a valuable compound in both clinical and research settings.
Propiverine N-oxide is formed through the metabolic biotransformation of propiverine in the human body after oral administration. The metabolic process converts propiverine into several active metabolites, with propiverine N-oxide being one of the primary products.
Chemically, propiverine N-oxide belongs to the class of piperidine derivatives and is categorized as an N-oxide, which indicates the presence of an oxidized nitrogen atom. It is classified under antimuscarinic agents due to its mechanism of action involving muscarinic acetylcholine receptor antagonism.
The synthesis of propiverine N-oxide can be achieved through various methods, primarily focusing on oxidation processes. The most common synthetic route involves the oxidation of propiverine using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This reaction typically occurs in an appropriate solvent with mild heating to facilitate complete conversion into the N-oxide form.
In an industrial context, continuous flow reactors are often employed to maintain consistent reaction conditions, enhancing yield and purity. The final product can be purified using techniques like crystallization or chromatography to achieve high-quality standards necessary for pharmaceutical applications.
The general reaction scheme for synthesizing propiverine N-oxide can be illustrated as follows:
This reaction highlights the transformation from the parent compound to its oxidized derivative.
The molecular structure of propiverine N-oxide features a piperidine ring with a diphenyl group and an ester moiety. The presence of the N-oxide functional group is critical for its biological activity. The chemical formula is represented as CHNO, indicating a complex arrangement that contributes to its pharmacological properties.
Key structural data include:
Propiverine N-oxide participates in various chemical reactions, including:
Common reagents used in these reactions include:
The major products from these reactions vary based on specific conditions applied during synthesis.
Propiverine N-oxide acts primarily by antagonizing muscarinic acetylcholine receptors located in bladder smooth muscle. This antagonism leads to muscle relaxation and reduced contractility, thereby alleviating symptoms associated with overactive bladder syndrome such as urgency and frequency of urination . The compound's ability to modulate intracellular calcium levels further contributes to its efficacy in controlling bladder function.
The mechanism can be summarized as follows:
Relevant analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry have been developed for quantifying propiverine N-oxide concentrations in biological samples, ensuring accurate assessment of its pharmacokinetics .
Propiverine N-oxide has diverse applications across several fields:
Propiverine N-oxide (C₂₃H₂₉NO₄; systematic name: 1-Methyl-4-piperidyl diphenylpropoxyacetate N-oxide) is a pharmacologically active metabolite of the anticholinergic drug propiverine. Its molecular structure features a tertiary amine oxidized to a polar N-oxide group, significantly altering its physicochemical behavior compared to the parent compound. The compound has a molecular weight of 383.49 g/mol (CID 6337695) [1] [8].
Key Structural Indicators:
Table 1: Key Identifiers of Propiverine N-oxide
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₉NO₄ |
Exact Mass | 383.49 g/mol |
CAS Registry | Not explicitly provided in sources |
Major MS/MS Transition | m/z 384 → 183 |
PubChem CID | 6337695 |
The metabolic conversion of propiverine to its N-oxide involves hepatic oxidation of the piperidine nitrogen, mediated by CYP3A4 and flavin-containing monooxygenases (FMOs) [8]. This transformation critically modifies both electronic distribution and steric accessibility:
Table 2: Structural and Pharmacokinetic Comparison
Property | Propiverine | Propiverine N-oxide | Impact |
---|---|---|---|
Molecular Weight | 367.48 g/mol | 383.49 g/mol | Increased hydrogen bonding capacity |
Ionization (pH 7.4) | Tertiary amine (pKa~9.5) | Zwitterionic | Enhanced aqueous solubility |
Plasma Concentration* | 155 ng/mL | 645 ng/mL | Higher metabolite exposure |
Key Metabolic Enzymes | Substrate of CYP/FMO | Product of CYP/FMO | Requires phase I oxidation |
*Median values after multiple dosing [5]
The aliphatic chain linking the diphenylpropoxyacetate and N-oxidized piperidine moieties permits rotational isomerism. While explicit stereochemical data is limited in the literature, analytical evidence suggests conformational heterogeneity:
Experimental Evidence:
Solubility & Partitioning:
Stability Under Physiological Conditions:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: